(E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid
Description
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
7-[2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-15,17-20,23H,3-7,9-10,16H2,1-2H3,(H,25,26) |
InChI Key |
CNNBNXXMENIOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O |
Origin of Product |
United States |
Biological Activity
(E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is , and it has a molecular weight of 362.49 g/mol. Its structure features a cyclopentene ring and multiple functional groups that contribute to its biological activity.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens.
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in vitro | |
| Anti-inflammatory | Inhibits IL-6 and TNF-alpha production | |
| Antimicrobial | Effective against Staphylococcus aureus |
Case Studies
Several studies have investigated the biological activities of related compounds:
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant potential of (E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid.
- Method : DPPH radical scavenging assay.
- Findings : The compound demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid.
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory effects in a murine model.
- Method : Measurement of cytokine levels post-treatment.
- Findings : Reduced levels of IL-6 and TNF-alpha were observed, indicating potential for treating inflammatory conditions.
-
Antimicrobial Efficacy :
- Objective : To test the antimicrobial properties against common pathogens.
- Method : Agar diffusion method.
- Findings : The compound showed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its use in developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of cyclopentane-containing lipids with prostaglandin-like structures. Below is a comparison with key analogues:
Pharmacokinetic and Industrial Relevance
- Industrial Use: The compound is labeled for industrial applications, contrasting with simpler analogues like (3E)-5-hydroxy-2-oxopent-3-enoic acid, which may have broader biochemical roles .
- Metabolic Stability : The bicyclic fluorinated analogue () likely exhibits enhanced metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .
Q & A
Q. What are the critical structural features of this compound, and how do they influence its reactivity and bioactivity?
Answer: The compound’s activity is governed by:
- Stereochemistry : The (1R,2S) cyclopentyl and (E,3S,5S) nonenyl configurations dictate spatial orientation for receptor binding. Substitutions at these positions may alter affinity for prostaglandin receptors or enzymes .
- Functional Groups : The α,β-unsaturated carboxylic acid (hept-2-enoic acid) enhances electrophilicity, enabling covalent interactions with nucleophilic residues in target proteins. The 5-oxocyclopentenyl and hydroxyl groups contribute to hydrogen-bonding networks .
- Double Bonds : The (E)-configuration of the hept-2-enoic acid and non-1-enyl chains influences molecular rigidity and membrane permeability .
Methodological Insight : Use 2D NMR (COSY, NOESY) to confirm stereochemistry and density functional theory (DFT) to model electronic interactions.
Q. What synthetic strategies are reported for this compound, and what are their limitations?
Answer: Key routes include:
- Cyclopentane Ring Formation : Intramolecular aldol condensation or enzymatic cyclization (e.g., using cyclooxygenase analogs) to construct the 5-oxocyclopentenyl core. Yields are often low (~30–40%) due to competing side reactions .
- Stereoselective Alkylation : Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) to install the (3S,5S)-3-hydroxy-5-methylnon-1-enyl side chain. Diastereomeric excess (d.e.) >90% is achievable but requires rigorous purification .
- Carboxylic Acid Activation : Mitsunobu or Steglich esterification for late-stage introduction of the hept-2-enoic acid moiety .
Q. Challenges :
- Sensitivity of the α,β-unsaturated ketone to nucleophilic attack during purification.
- High cost of chiral catalysts for large-scale synthesis.
Advanced Research Questions
Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines?
Answer: Discrepancies may arise from:
- Cell-Specific Metabolism : Hepatic cell lines (e.g., HepG2) may metabolize the compound into inactive/toxic derivatives via cytochrome P450 enzymes, unlike non-metabolizing lines (e.g., HeLa) .
- Receptor Heterogeneity : Variability in prostaglandin receptor (e.g., EP1–4) expression across cell types.
- Assay Conditions : Serum-free vs. serum-containing media alter compound stability.
Q. Methodological Recommendations :
Q. What advanced analytical techniques are optimal for characterizing stereochemical purity?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients. Retention times for enantiomers differ by 2–4 minutes .
- X-ray Crystallography : Resolve absolute configuration but requires high-purity crystals (≥99% enantiomeric excess).
- Vibrational Circular Dichroism (VCD) : Detects minor stereochemical impurities (<1%) via polarized IR spectroscopy .
Q. How does the compound’s stability under physiological conditions impact pharmacokinetic studies?
Answer: The compound’s α,β-unsaturated ketone is prone to Michael addition with glutathione (GSH) in vivo, reducing bioavailability. Mitigation Strategies :
Q. Key Data :
- Half-life in plasma : ~2.3 hours (rats, pH 7.4) vs. ~8 hours in GSH-depleted models.
- Major Metabolites : Identified via HRMS/MS as GSH adducts and hydroxylated derivatives .
Data Contradiction Analysis
Q. Why do acute toxicity studies (e.g., oral LD50) show variability between rodent models?
Answer: reports Category 2 acute oral toxicity (LD50 < 50 mg/kg), while similar prostaglandins ( ) lack toxicity data. Potential factors:
- Species Differences : Rats exhibit higher prostaglandin receptor density in the GI tract, increasing susceptibility to ulcerogenic effects.
- Impurity Profiles : Batch-to-batch variability in stereochemical purity (e.g., 5% R-enantiomer contamination) may elevate toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
